Isobutyrylmallotochromanol

Description

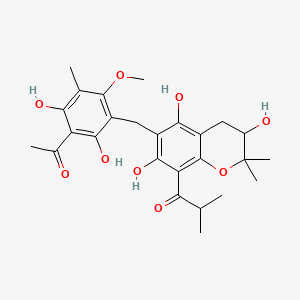

Structure

2D Structure

3D Structure

Properties

CAS No. |

129399-53-7 |

|---|---|

Molecular Formula |

C26H32O9 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C26H32O9/c1-10(2)19(29)18-22(32)13(21(31)15-9-16(28)26(5,6)35-25(15)18)8-14-23(33)17(12(4)27)20(30)11(3)24(14)34-7/h10,16,28,30-33H,8-9H2,1-7H3 |

InChI Key |

YOQKJYPYVSGRAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C(C)C)O)O)C(=O)C)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Characterization Methodologies

Botanical Source and Habitat of Mallotus japonicus

Isobutyrylmallotochromanol is a natural phloroglucinol (B13840) derivative isolated from Mallotus japonicus. acs.orgresearchgate.net This plant, a member of the Euphorbiaceae (spurge) family, is the primary botanical source of the compound. plantiary.commissouribotanicalgarden.org

Mallotus japonicus, also known as the food wrapper plant, is a deciduous shrub or small tree native to East Asia, with a distribution that includes China, Japan, and Taiwan. missouribotanicalgarden.orgunc.edukew.org It typically reaches heights of 12 to 15 feet. missouribotanicalgarden.org The plant thrives in a variety of temperate and subtropical environments, commonly found in open woodland areas, suburban woodlands, forest margins, grasslands, and even coastal regions. plantiary.commissouribotanicalgarden.orgresearchgate.net It demonstrates a preference for well-drained soils with a slightly acidic to neutral pH (6.0 to 7.0) and grows well in conditions ranging from full sun to partial shade. plantiary.commissouribotanicalgarden.org

| Botanical Profile: Mallotus japonicus | |

| Common Name | Food-wrapper-plant, Akamegashiwa unc.edu |

| Family | Euphorbiaceae plantiary.com |

| Type | Deciduous shrub or small tree missouribotanicalgarden.org |

| Native Range | China, Taiwan, Japan unc.edukew.org |

| Habitat | Suburban woodlands, forest margins, valleys missouribotanicalgarden.orgunc.edu |

| Soil | Well-drained, slightly acidic to neutral pH plantiary.com |

| Sun Exposure | Full sun to partial shade plantiary.commissouribotanicalgarden.org |

Optimization of Extraction and Chromatographic Methodologies for this compound Isolation

The isolation of this compound is a multi-step process beginning with material harvested from its natural source. The compound is specifically extracted from the pericarps (the wall of the fruit) of Mallotus japonicus. acs.orgresearchgate.net

Initial extraction of cytotoxic constituents from the pericarps has been successfully performed using solvents such as chloroform (B151607) (CHCl3) and methanol. acs.orgresearchgate.net While various solvent systems can be employed for phenolic compounds, including aqueous acetone, the documented isolation of this compound points to a process refined by advanced chromatographic techniques. pan.olsztyn.pl Following the initial solvent extraction, High-Performance Liquid Chromatography (HPLC) is the crucial method used to isolate and purify this compound from the crude extract. acs.org This technique allows for the precise separation of complex mixtures, yielding the pure compound for structural analysis. triskem-international.com

| Isolation Methodology Overview | |

| Plant Part Used | Pericarps (fruit walls) acs.orgresearchgate.net |

| Initial Extraction Solvent | Chloroform (CHCl3) acs.org |

| Purification Technique | High-Performance Liquid Chromatography (HPLC) acs.org |

Advanced Spectroscopic and Spectrometric Techniques for De Novo Structural Elucidation

The precise chemical structure of this compound was determined through a combination of advanced spectroscopic and spectrometric methods. researchgate.net These analytical techniques are essential for the de novo (from the beginning) structural elucidation of novel natural products. nih.govtaylorandfrancis.com

Analysis identified the molecular formula of this compound as C26H32O9. acs.org Its structure was fully characterized as 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-isobutyryl-2,2-dimethyl-3-hydroxychroman. researchgate.net The elucidation was achieved by interpreting data from a suite of spectroscopic analyses, including ultraviolet (UV) and infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR). acs.org

The ¹H-NMR spectrum of this compound was noted to be very similar to that of the related compound, butyrylmallotochromanol (B14173421). However, critical differences were observed in the signals corresponding to the acyl group. The spectrum for this compound displayed signals indicative of an isopropyl ketone group, specifically a six-proton doublet at δ 1.20 (J = 6.9 Hz) and a one-proton septet at δ 3.86 (J = 6.9 Hz), which confirmed the presence of the isobutyryl moiety. acs.org

| Spectroscopic Data for this compound | |

| Molecular Formula | C26H32O9 acs.org |

| Full Chemical Name | 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-isobutyryl-2,2-dimethyl-3-hydroxychroman researchgate.net |

| Elucidation Techniques | UV, IR, Mass Spectrometry, ¹H-NMR acs.org |

| Key ¹H-NMR Signals | δ 1.20 (6H, d, J = 6.9 Hz), δ 3.86 (1H, sept, J = 6.9 Hz) acs.org |

Stereochemical Assignment Methodologies for this compound and its Stereoisomers

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity. For a chiral molecule like this compound, which contains stereogenic centers, determining the absolute configuration is a key part of its characterization. utexas.edusavemyexams.com

The stereochemistry at the C-3 position of the chroman ring in this compound was investigated using a chemical derivatization method followed by chromatographic analysis. acs.org To determine if the hydroxyl group at this position existed as a single stereoisomer or a mixture, the compound was converted into its L-menthoxyacetyl derivative. acs.org Menthoxyacetic acid is a chiral derivatizing agent used for this purpose.

Upon analysis by HPLC, the resulting L-menthoxyacetyl derivative of this compound produced two distinct peaks with equal peak areas. acs.org This outcome is a classic indicator of a racemic mixture. It demonstrates that the original sample of this compound contains both possible enantiomers (R and S configurations) at the C-3 position in equal amounts. Therefore, the hydroxyl group on the chroman ring is considered to be racemic. acs.org

| Stereochemical Analysis of this compound | |

| Chiral Center Investigated | C-3 of the chroman ring acs.org |

| Methodology | Formation of L-menthoxyacetyl derivative acs.org |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) acs.org |

| Result | Two peaks of equal area acs.org |

| Conclusion | The hydroxyl group at C-3 is racemic (a 1:1 mixture of enantiomers) acs.org |

Chemical Synthesis Strategies and Structural Modifications

Strategies for the Total Synthesis of Isobutyrylmallotochromanol

While the complete total synthesis of this compound has not been explicitly detailed in peer-reviewed literature, established synthetic routes toward structurally related phloroglucinol (B13840) and chromane (B1220400) motifs offer a blueprint for its potential construction. A plausible retrosynthetic analysis would disconnect the molecule at key bonds, suggesting convergent strategies that unite a functionalized phloroglucinol core with a side chain that can be elaborated into the chromane ring.

Key synthetic challenges in the total synthesis of this compound would include the regioselective functionalization of the phloroglucinol ring, the stereocontrolled formation of the chromane system, and the introduction of the isobutyryl group. Strategies employing Friedel-Crafts acylation or related reactions could be envisioned for the introduction of the isobutyryl moiety onto a protected phloroglucinol precursor. The construction of the chromane ring could potentially be achieved through an intramolecular cyclization of a suitably substituted phloroglucinol derivative bearing a prenyl or related side chain. Catalytic methods, possibly involving transition metals or organocatalysts, could be employed to achieve the desired cyclization with high selectivity.

Development of Semisynthetic Approaches to this compound Analogs

Semisynthesis, leveraging the core scaffold of a readily available natural product, presents an efficient avenue for the generation of structural analogs. In the context of this compound, semisynthetic strategies would likely commence with the isolation of the parent compound or a closely related precursor from its natural source, Mallotus japonicus. researchgate.netresearchgate.net Subsequent chemical modifications could then be performed to explore the structure-activity relationships of this class of compounds.

The development of semisynthetic approaches could focus on the modification of the peripheral functional groups of this compound. For instance, the hydroxyl groups could be selectively protected, acylated, or alkylated to probe their importance for biological activity. Furthermore, the isobutyryl group could potentially be modified or replaced with other acyl chains of varying lengths and branching patterns to investigate the impact of this moiety. Such semisynthetic endeavors would provide valuable insights into the pharmacophoric features of this compound and guide the design of novel analogs with potentially enhanced or modulated biological profiles.

Synthesis and Characterization of this compound Derivatives (e.g., pentaacetyl derivatives)

The chemical derivatization of natural products is a cornerstone of their structural elucidation and biological evaluation. In the case of this compound, the preparation of its pentaacetyl derivative has been reported. researchgate.net This derivatization serves multiple purposes, including enhancing the compound's stability and facilitating its characterization by spectroscopic methods.

The synthesis of the pentaacetyl derivative of this compound is typically achieved through acetylation using acetic anhydride (B1165640) in the presence of a base such as pyridine. This reaction leads to the esterification of all free hydroxyl groups within the molecule. The resulting peracetylated compound exhibits altered physicochemical properties, which can be advantageous for chromatographic purification and analysis. Spectroscopic characterization, particularly using nuclear magnetic resonance (NMR) and mass spectrometry, of the pentaacetyl derivative provides crucial data that corroborates the structure of the parent natural product.

| Derivative | Reagents | Purpose of Synthesis |

| Pentaacetyl this compound | Acetic anhydride, Pyridine | Structural elucidation, stability enhancement, biological evaluation |

Chemoenzymatic Synthesis Approaches for Stereoselective Production

Chemoenzymatic synthesis, which synergistically combines the selectivity of enzymatic transformations with the versatility of chemical reactions, offers a powerful platform for the stereoselective production of complex natural products. While a specific chemoenzymatic route to this compound has not been described, the application of enzymatic methods to the synthesis of related chromane derivatives suggests its feasibility. nih.gov

A hypothetical chemoenzymatic approach to this compound could involve the use of enzymes for key stereoselective steps. For instance, a lipase (B570770) could be employed for the kinetic resolution of a racemic intermediate, thereby establishing the desired stereochemistry at one of the chiral centers. Alternatively, an oxidoreductase could be used for the stereoselective reduction of a prochiral ketone to introduce a specific hydroxyl group configuration. The integration of such enzymatic steps with traditional chemical transformations could pave the way for a highly efficient and stereocontrolled synthesis of this compound, overcoming many of the challenges associated with purely chemical approaches.

Biosynthetic Pathways and Metabolic Engineering Approaches

Proposed Biosynthetic Route of Isobutyrylmallotochromanol in Mallotus japonicus

The precise biosynthetic pathway of this compound in Mallotus japonicus has not been fully elucidated. However, based on the known biosynthesis of other phloroglucinol (B13840) and chromanol derivatives in plants, a putative pathway can be proposed. The biosynthesis is likely to initiate from the acetate-malonate pathway to form the core phloroglucinol structure.

The formation of the isobutyryl side chain likely involves the use of isobutyryl-CoA, which condenses with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase, specifically an isobutyrophenone (B147066) synthase, to produce phlorisobutyrophenone.

The subsequent steps are hypothesized to involve a series of modifications including prenylation, hydroxylation, and cyclization to form the chromanol ring. The geranyl or dimethylallyl pyrophosphate (GPP or DMAPP) derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway would serve as the prenyl donor. A prenyltransferase would catalyze the attachment of the prenyl group to the phloroglucinol core.

Following prenylation, a series of enzymatic reactions, likely involving cytochrome P450 monooxygenases and other modifying enzymes, would lead to the formation of the final this compound structure. The biosynthesis of the chromanol ring itself is thought to proceed through the condensation of homogentisate (B1232598) (HGA) and a prenyl diphosphate, catalyzed by a homogentisate phytyltransferase, followed by cyclization via a tocopherol cyclase. nih.govlibretexts.org

Table 1: Proposed Key Steps in this compound Biosynthesis

| Step | Precursors | Intermediate/Product | Putative Enzyme Class |

| 1. Phloroglucinol Core Synthesis | Isobutyryl-CoA, 3x Malonyl-CoA | Phlorisobutyrophenone | Isobutyrophenone Synthase (Type III PKS) |

| 2. Prenylation | Phlorisobutyrophenone, GPP/DMAPP | Prenylated Phlorisobutyrophenone | Prenyltransferase |

| 3. Chromanol Ring Formation | Homogentisate, Prenyl Diphosphate | 2-Methyl-6-phytyl-1,4-benzoquinol | Homogentisate Phytyltransferase |

| 4. Cyclization | 2-Methyl-6-phytyl-1,4-benzoquinol | γ-Tocopherol (example chromanol) | Tocopherol Cyclase |

| 5. Further Modifications | Chromanol intermediate | This compound | Hydroxylases, Methyltransferases, etc. |

Identification and Characterization of Key Biosynthetic Enzymes and Genes

While the specific enzymes and genes for this compound biosynthesis have not been definitively identified, the availability of multi-omics resources for Mallotus japonicus provides a strong foundation for their discovery. A comprehensive study integrating metabolome and transcriptome data from various tissues of M. japonicus has revealed a wealth of active transcripts involved in the biosynthesis of specialized metabolites. mdpi.comnih.gov This data can be mined to identify candidate genes encoding the enzymes proposed in the biosynthetic pathway.

For instance, researchers can search the transcriptome data for sequences homologous to known isobutyrophenone synthases, prenyltransferases, homogentisate phytyltransferases, and tocopherol cyclases from other plant species. The expression of these candidate genes can then be correlated with the accumulation of this compound in different plant tissues to prioritize targets for functional characterization.

Functional characterization would involve heterologous expression of the candidate genes in a suitable host organism, such as E. coli or yeast, followed by in vitro enzymatic assays to confirm their catalytic activity with the proposed substrates.

Genetic and Metabolic Engineering Strategies for Enhanced this compound Production in Host Systems

Metabolic engineering offers promising strategies to enhance the production of valuable plant secondary metabolites like this compound in microbial hosts. nih.govresearchgate.net These approaches can overcome the limitations of low yields from plant extraction.

Key strategies include:

Heterologous Expression of the Biosynthetic Pathway: The identified genes for this compound biosynthesis can be introduced into a microbial host like E. coli or Saccharomyces cerevisiae.

Increasing Precursor Supply: The production of this compound can be enhanced by engineering the host's metabolism to increase the intracellular pools of key precursors such as isobutyryl-CoA and malonyl-CoA. For example, down-regulating competing pathways or overexpressing enzymes in the precursor synthesis pathways can channel more carbon flux towards the desired product. nih.gov

Optimization of Enzyme Expression: The expression levels of the biosynthetic enzymes can be fine-tuned to avoid the accumulation of toxic intermediates and to balance the metabolic flux through the pathway. This can be achieved using promoters of different strengths or by optimizing codon usage for the host organism.

Fermentation Process Optimization: The culture conditions, such as medium composition, temperature, and pH, can be optimized to maximize the production of this compound by the engineered microbial host.

Table 2: Potential Genetic Engineering Targets for Enhanced this compound Production

| Target | Strategy | Rationale |

| Isobutyrophenone Synthase Gene | Overexpression | Increase the catalytic conversion of precursors to the phloroglucinol core. |

| Prenyltransferase Gene | Overexpression | Enhance the prenylation step, a key modification. |

| Acetyl-CoA Carboxylase (ACC) | Overexpression | Increase the supply of malonyl-CoA. |

| Competing Pathway Genes | Knockdown/Knockout | Reduce the drain of precursors into other metabolic pathways. |

Elucidation of Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of plant secondary metabolites is tightly regulated at the transcriptional level by various transcription factors (TFs). The multi-omics data available for Mallotus japonicus can be instrumental in identifying the TFs that regulate the this compound biosynthetic pathway. mdpi.comnih.gov

By analyzing the co-expression patterns of biosynthetic genes and TF-encoding genes across different tissues and developmental stages, researchers can identify candidate TFs. The interaction of these TFs with the promoters of the biosynthetic genes can then be validated using techniques such as yeast one-hybrid (Y1H) assays and electrophoretic mobility shift assays (EMSA).

Understanding these regulatory mechanisms is crucial for developing effective metabolic engineering strategies. For instance, overexpressing a key transcriptional activator could simultaneously upregulate multiple genes in the biosynthetic pathway, leading to a significant increase in this compound production. The production of post-translationally modified peptides, for example, is a complex and energetically costly process that is strictly orchestrated in the cell, and the timing and level of expression of the different operons are controlled by diverse and complex regulatory pathways. ebi.ac.uk

Investigation of Biological Activities in Preclinical and in Vitro Models

Assessment of Cytotoxicity against Various Cancer Cell Lines (e.g., KB, L-5178Y)

Isobutyrylmallotochromanol has demonstrated cytotoxic effects against certain cancer cell lines in laboratory settings. researchgate.net Studies have shown its activity against KB, a human oral cancer cell line, and L-5178Y, a mouse lymphoma cell line. researchgate.netcellosaurus.org

Research involving the isolation of phloroglucinol (B13840) derivatives, including this compound, from the pericarps of Mallotus japonicus revealed their cytotoxic potential. researchgate.net These compounds were tested against KB and L-5178Y cell lines in culture. researchgate.net While this compound itself was found to be cytotoxic, its pentaacetyl derivative exhibited weak cytotoxicity against the KB cell line. researchgate.net

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| This compound | KB | Cytotoxic | researchgate.net |

| This compound | L-5178Y | Cytotoxic | researchgate.net |

| Pentaacetyl derivative of this compound | KB | Weakly cytotoxic | researchgate.net |

Evaluation of Immunomodulatory Activities in Cell-Based Assays

Screening for Anti-inflammatory Potential in Cellular Models (e.g., NO production in RAW 264.7 cells)

The anti-inflammatory potential of compounds can be effectively screened using cellular models, such as the murine macrophage cell line RAW 264.7. nih.gov A key indicator of inflammation in these models is the production of nitric oxide (NO). nih.govnih.gov Inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells is a common method to identify anti-inflammatory properties. nih.govmdpi.com While specific data on this compound's effect on NO production in RAW 264.7 cells is not available in the search results, related compounds from the Mallotus genus have been shown to inhibit NO production and the expression of the iNOS gene in these cells. researchgate.net This suggests a potential avenue for future research into the anti-inflammatory properties of this compound.

Studies on Antimicrobial and Antiviral Activities in Model Organisms/Cell Lines

The investigation into the antimicrobial and antiviral activities of this compound is an emerging field. Some studies have suggested its potential as an antiviral agent. google.comepo.orggoogle.com Research on other compounds has shown that antimicrobial activity can be determined against a range of bacteria and fungi. nih.govresearchgate.net Similarly, antiviral activity is often assessed by observing the inhibition of virus replication in cell cultures. researchgate.net While this compound is listed among compounds with potential antiviral properties, detailed experimental data on its specific antimicrobial and antiviral spectrum and efficacy are not extensively covered in the provided search results. google.comepo.org

Structure Activity Relationship Sar Studies of Isobutyrylmallotochromanol and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. protoqsar.com For phloroglucinol (B13840) derivatives, including isobutyrylmallotochromanol, QSAR studies have been performed to establish a mathematical relationship between the physicochemical properties of the molecules and their observed biological activities, such as anti-tumor effects. researchgate.net

A notable QSAR study on a series of phloroglucinol derivatives utilized a genetic algorithm (GA) as the statistical method to develop a robust predictive model. researchgate.net The resulting model demonstrated a high correlation coefficient (R²) of 0.9504 and a cross-validated correlation coefficient (q²) of 0.9096, indicating that the model could explain over 90% of the variance in the biological data. researchgate.net Such models are invaluable for screening large libraries of virtual compounds and prioritizing them for synthesis and further testing. nih.gov The development of QSAR models involves transforming the chemical structures into numerical descriptors that quantify various aspects of the molecule, such as its electronic, steric, and hydrophobic properties. protoqsar.com These descriptors are then used to build the mathematical algorithm that links the structure to the activity. protoqsar.com

Table 1: Statistical Parameters of a QSAR Model for Phloroglucinol Derivatives

| Statistical Parameter | Value | Significance |

|---|---|---|

| R² (Coefficient of Determination) | 0.9504 | Indicates a strong correlation between the predicted and observed activities. researchgate.net |

| q² (Cross-validated R²) | 0.9096 | Demonstrates the model's predictive ability and robustness. researchgate.net |

Molecular Orbital (MO) Theoretical Calculations and Quantum Chemical Approaches to Stereoelectronic Properties

To gain deeper insight into the electronic properties of this compound and its analogs, molecular orbital (MO) theoretical calculations are employed. researchgate.net These quantum chemical methods, such as the semi-empirical AM1 approach, provide valuable information about the distribution of electrons and the energies of molecular orbitals within the molecule. researchgate.net The concept of a molecular orbital involves the combination of atomic orbitals to form bonding and antibonding orbitals, which describe the probability of finding an electron in a particular region of the molecule. nobelprize.orglibretexts.org

For phloroglucinol derivatives, these calculations have revealed that the carbonyl group is a critical structural feature for their biological activities. researchgate.net The carbonylic oxygens are considered potential binding sites for target molecules. researchgate.net Furthermore, the calculations suggest that charge transfer is unlikely to be a significant factor in the interaction between these phloroglucinol derivatives and their biological targets. researchgate.net Understanding the stereoelectronic properties helps in elucidating the mechanism of action at a molecular level. researchgate.net

Molecular Docking and Computational Simulations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nrfhh.com This technique is instrumental in understanding the interactions between a drug candidate and its biological target. In the context of this compound and its analogs, molecular docking studies have been conducted to investigate their binding modes with various protein targets, such as HIV reverse transcriptase (HIV-RTase). researchgate.net

A study involving a library of 37 phloroglucinol compounds demonstrated their potential to bind to HIV-RTase with good affinity. researchgate.net The simulations revealed that these molecules form crucial hydrogen bonds with key amino acid residues in the enzyme's binding pocket, including Lys101, Lys103, Val106, and Leu234. researchgate.net Additionally, a π-π stacking interaction with the Tyr318 residue was observed. researchgate.net These specific interactions are vital for the inhibitory activity of the compounds. Such computational simulations provide a rational basis for designing more potent inhibitors by optimizing these ligand-target interactions. nrfhh.comresearchgate.net

Table 2: Key Molecular Interactions of Phloroglucinol Derivatives with HIV-RTase

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bonding | Lys101, Lys103, Val106, Leu234 researchgate.net |

| π-π Stacking | Tyr318 researchgate.net |

Identification of Critical Structural Motifs and Pharmacophore Features for Biological Efficacy

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. babrone.edu.in For this compound and its analogs, several structural motifs and pharmacophore features have been identified as critical for their biological efficacy.

Table 3: Key Pharmacophoric Features of this compound and Analogs

| Structural Feature | Importance for Biological Activity |

|---|---|

| Phloroglucinol Core | Fundamental scaffold for this class of compounds. researchgate.net |

| Carbonyl Group | Essential for biological activity, acts as a potential binding site. researchgate.net |

| Hydroxyl Groups | Crucial for interactions with biological targets. slideshare.net |

| Acyl Side Chain (e.g., Isobutyryl) | Influences potency and selectivity. researchgate.net |

| Chromanol Ring | Contributes to the 3D structure and interaction profile. researchgate.net |

Stereochemical Influence on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. labster.com Chiral molecules, which are non-superimposable on their mirror images, can exist as enantiomers that may exhibit different pharmacological properties. sketchy.com this compound possesses chiral centers, meaning it can exist in different stereoisomeric forms.

The spatial arrangement of substituents around these chiral centers can significantly influence how the molecule interacts with its biological target, which is often also chiral. solubilityofthings.comlibretexts.org While specific studies detailing the stereochemical influence on the activity profile of this compound are not extensively available in the provided search results, it is a well-established principle in medicinal chemistry that different stereoisomers can have varying potencies, efficacies, and even different biological activities. labster.comlibretexts.org For instance, the cis and trans diol metabolites of a related compound, precocene I, have been prepared in optically pure forms, and their absolute configurations were assigned, highlighting the importance of stereochemistry in this class of molecules. researchgate.net Therefore, the specific stereoconfiguration of this compound is expected to be a critical determinant of its biological activity.

Elucidation of Pharmacological Mechanisms and Molecular Targets

Target Identification and Validation in Cellular Contexts

The initial step in elucidating the mechanism of action of a bioactive compound like isobutyrylmallotochromanol is to identify its molecular targets within a cellular environment. nih.gov This process often involves a combination of computational and experimental approaches. While direct target identification for this compound is still an area of active research, studies on related phloroglucinol (B13840) derivatives from the Mallotus genus provide valuable insights.

One of the key identified activities of this compound is its inhibitory effect on the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net This suggests that enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX), could be potential targets. Further validation using techniques like cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) would be necessary to confirm direct binding and target engagement. nih.gov

Moreover, other phloroglucinols isolated from Mallotus japonicus have demonstrated strong inhibitory activity on nitric oxide (NO) production by reducing the induction of inducible nitric oxide synthase (iNOS). researchgate.net Given the structural similarity, it is plausible that this compound shares similar targets within the inflammatory pathways.

Table 1: Potential Molecular Targets of this compound and Related Phloroglucinols

| Compound | Potential Target/Pathway | Observed Effect | Cellular Context | Reference |

| This compound | Prostaglandin E2 Synthesis | Inhibition of PGE2 production | LPS-stimulated RAW264.7 cells | researchgate.net |

| Isomallotochromanol | Nitric Oxide Production | Inhibition of NO production | LPS-induced RAW264.7 cells | researchgate.net |

| Related Phloroglucinols | NF-κB Signaling Pathway | Significant inhibition | - | researchgate.net |

This table is interactive. Click on the headers to sort.

Investigation of Cellular Signaling Pathways Modulated by this compound

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. nih.gov this compound appears to modulate key inflammatory signaling pathways.

The inhibition of PGE2 and potentially NO production points towards the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for iNOS and COX-2. researchgate.net Phloroglucinol derivatives from Mallotus species have been shown to significantly inhibit the NF-κB signaling pathway. researchgate.net This inhibition likely occurs by preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise release NF-κB to translocate to the nucleus and initiate gene transcription.

Further investigation into the upstream and downstream effectors of these pathways, such as mitogen-activated protein kinases (MAPKs), would provide a more detailed understanding of the signaling cascades affected by this compound.

Characterization of Molecular Interactions with Biological Macromolecules (e.g., proteins, enzymes)

The pharmacological activity of a compound is predicated on its physical interaction with biological macromolecules like proteins and enzymes. mdpi.com For this compound, its inhibitory effects on inflammatory mediators suggest direct or indirect interactions with enzymes such as COX and iNOS. researchgate.netresearchgate.net

These interactions are governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which dictate the specificity and affinity of the binding. mdpi.com Molecular docking studies could be employed to predict the binding mode and affinity of this compound to the active sites of these enzymes. nih.gov Such in-silico approaches can provide insights into the specific amino acid residues involved in the interaction, guiding further experimental validation through techniques like site-directed mutagenesis. nih.gov

The interaction of a ligand with its protein target can induce conformational changes in the protein, altering its activity. mdpi.com Techniques such as X-ray crystallography or cryo-electron microscopy could potentially be used to solve the structure of this compound in complex with its target proteins, offering a detailed atomic-level view of the interaction.

Table 2: Investigational Methods for Characterizing Molecular Interactions

| Technique | Purpose | Type of Information |

| Molecular Docking | Predicts binding mode and affinity | In-silico |

| Cellular Thermal Shift Assay (CETSA) | Confirms direct target engagement | Experimental |

| X-ray Crystallography | Determines 3D structure of protein-ligand complex | Experimental |

| Surface Plasmon Resonance (SPR) | Measures binding kinetics and affinity | Experimental |

| Isothermal Titration Calorimetry (ITC) | Measures thermodynamic parameters of binding | Experimental |

This table is interactive. Click on the headers to sort.

Application of Network Pharmacology for Comprehensive Mechanism Discovery

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. fredhutch.orgfrontiersin.org This methodology is particularly well-suited for natural products like this compound, which often exhibit polypharmacology (acting on multiple targets). frontiersin.org

A network pharmacology study of this compound would involve several steps:

Identifying potential targets: This can be done using databases and prediction tools based on the compound's structure.

Constructing a compound-target network: This network visualizes the interactions between the compound and its predicted targets.

Building a target-disease network: This involves identifying disease-associated genes and constructing a network that links the compound's targets to disease pathways.

Enrichment analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses can identify the biological processes and signaling pathways that are significantly modulated by the compound. plos.org

This comprehensive approach can help to uncover novel mechanisms of action and identify potential new therapeutic applications for this compound beyond its known anti-inflammatory effects. frontiersin.org

Studies on Cellular Uptake and Intracellular Localization in Preclinical Models

For a compound to exert its biological effect, it must first be taken up by the cells and reach its intracellular targets. taylorfrancis.com The cellular uptake of small molecules like this compound can occur through passive diffusion across the cell membrane or via active transport mechanisms, including endocytosis. taylorfrancis.com

The physicochemical properties of this compound, such as its lipophilicity and molecular size, will influence its ability to cross the plasma membrane. Studies using fluorescently labeled analogs of the compound in preclinical cell models can help to visualize its uptake and determine its intracellular localization. nih.gov

Advanced Research Methodologies and Future Research Trajectories

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Isobutyrylmallotochromanol Research

Omics technologies offer a holistic view of the biological interactions of natural products, moving from a single target to a system-wide perspective. nih.govresearchgate.net For this compound, integrating genomics, proteomics, and metabolomics will be crucial for comprehensively understanding its biological effects and identifying its molecular targets. These high-throughput approaches can generate vast datasets, providing unprecedented insight into the compound's mechanism of action. researchgate.netnih.gov

Genomics and Transcriptomics: These approaches can identify genes and pathways modulated by this compound. By analyzing changes in gene expression in response to the compound, researchers can formulate hypotheses about its primary targets and downstream effects. nih.gov This is particularly valuable for deciphering the complex mechanisms that may underlie its reported antiproliferative or anti-inflammatory activities. researchgate.net

Proteomics: This technology directly assesses changes in protein levels and post-translational modifications, offering a functional snapshot of the cellular response to this compound. It can help identify specific protein targets that the compound binds to or whose expression it alters, thus validating findings from transcriptomics.

Metabolomics: By profiling the complete set of small-molecule metabolites in a biological system, metabolomics can reveal how this compound perturbs metabolic pathways. nih.gov This could uncover novel mechanisms of action, identify biomarkers of response, and provide a deeper understanding of the compound's physiological impact. mdpi.com

The integration of these multi-omics datasets will be essential for building comprehensive models of the compound's activity and for a systems biology-based approach to its study. nih.gov

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Objective | Potential Insights |

| Transcriptomics | Identify gene expression changes in cancer cells after treatment. | Elucidation of key signaling pathways (e.g., apoptosis, cell cycle) affected by the compound. |

| Proteomics | Identify direct protein binding partners. | Discovery of novel molecular targets and validation of predicted interactions. |

| Metabolomics | Analyze metabolic shifts in inflammatory models. | Understanding of the compound's impact on metabolic reprogramming in immune cells. |

| Multi-Omics | Integrate data to build a comprehensive mechanism of action model. | A holistic view of the drug-cell interaction, from gene to metabolite. nih.gov |

High-Throughput Screening (HTS) and Virtual Screening Applications for Analog Discovery

While this compound itself holds promise, the discovery of analogs with improved potency, selectivity, or pharmacokinetic properties is a key goal in drug development. longdom.org High-throughput screening (HTS) and virtual screening are powerful technologies to accelerate this process. longdom.orgnih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of chemical compounds against a specific biological target. longdom.org Once a robust and validated assay for a key target of this compound is developed, HTS can be used to screen for other molecules, including natural product derivatives and synthetic compounds, that exhibit similar or enhanced activity. nih.goveurofins.com This method allows for the rapid identification of "hit" compounds that can serve as starting points for medicinal chemistry optimization. nih.gov

Virtual Screening: This computational technique uses computer models to predict the binding of compounds to a target protein. If the three-dimensional structure of a target for this compound is known or can be modeled, virtual screening can be used to computationally screen vast digital libraries of compounds. This approach is significantly faster and more cost-effective than HTS for initial exploration, helping to prioritize compounds for subsequent experimental testing. openmedicinalchemistryjournal.com

Development and Application of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. nih.govmdpi.com Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, offer more physiologically relevant platforms for evaluating the efficacy of compounds like this compound. nih.govnih.gov

3D Cell Cultures (Spheroids and Organoids): These models recreate cell-cell and cell-matrix interactions found in vivo, providing a better representation of tissue architecture. mdpi.com Testing this compound on tumor spheroids or organoids derived from patient tissues could offer more accurate predictions of its anti-cancer efficacy and reveal mechanisms of resistance. researchgate.net

Organ-on-a-Chip (OOC): These microfluidic devices contain living cells in continuously perfused microchambers, simulating the functions of human organs and tissues. fluigent.com An OOC platform could be used to study the compound's effects on interconnected organ systems, such as its absorption in a "gut-chip" and subsequent metabolism in a "liver-chip," providing crucial data without the need for early-stage animal models. nih.govresearchgate.net

Computational Chemistry and De Novo Design for Novel this compound-based Scaffolds

Computational chemistry provides powerful tools for understanding the structure-activity relationships of natural products and for designing entirely new molecules. openmedicinalchemistryjournal.com

Molecular Docking and Dynamics: These methods can predict how this compound binds to its protein targets at an atomic level. This information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent analogs.

De Novo Design: This advanced computational approach uses algorithms to design novel molecular structures "from scratch" that are optimized to fit the binding site of a target protein. nih.govnih.gov Using the chromanol core of this compound as a starting point, de novo design algorithms can generate ideas for novel scaffolds with potentially superior drug-like properties. schrodinger.combenevolent.com This accelerates the creative process of drug design by exploring a vast chemical space for innovative structures. nih.gov

Synergistic Interactions with Other Biologically Active Compounds

Complex diseases often require combination therapies. Investigating the synergistic interactions between this compound and other compounds can lead to more effective treatment strategies. nih.govnih.gov Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. bohrium.com

Future research should explore pairing this compound with conventional chemotherapeutic agents or other natural products. nih.gov For instance, it could potentially enhance the efficacy of existing anti-cancer drugs, allowing for lower doses and reduced side effects. The Chou-Talalay method is a common technique used to quantify these interactions and determine if they are synergistic, additive, or antagonistic. nih.gov In silico methods can also predict potential synergistic combinations by analyzing their impact on cellular pathways. mdpi.com

Table 2: Potential Synergistic Combinations for this compound

| Therapeutic Area | Potential Combination Partner (Class) | Rationale for Synergy |

| Oncology | Standard Chemotherapy (e.g., Paclitaxel) | Overcoming drug resistance; enhancing apoptosis induction. nih.gov |

| Inflammation | NSAIDs (e.g., Ibuprofen) | Targeting complementary inflammatory pathways for enhanced anti-inflammatory effect. |

| Infectious Disease | Antibiotics | Potentiating antibacterial activity or inhibiting resistance mechanisms. researchgate.net |

Emerging Research Avenues and Collaborative Opportunities in Natural Product Drug Discovery

The field of natural product drug discovery is continually evolving, driven by technological advances and a deeper understanding of biology. nih.govmdpi.comnih.gov For this compound, several emerging avenues warrant exploration. Advances in analytical techniques, high-throughput screening, and computational methods are revitalizing natural product research. mdpi.comnih.gov

Target Identification: A primary goal remains the definitive identification of the molecular targets of this compound. Novel chemical biology techniques, such as activity-based protein profiling and thermal proteome profiling, can be employed to achieve this.

Biosynthetic Pathway Engineering: Understanding and engineering the biosynthetic pathway of this compound in its source organism could enable the production of novel analogs through synthetic biology approaches.

Collaborative Opportunities: Advancing the research on this compound will require interdisciplinary collaboration. Partnerships between phytochemists, computational biologists, pharmacologists, and clinical researchers will be essential to bridge the gap from discovery to clinical application. Open-source data sharing and participation in global research consortia can also accelerate progress in the field of natural product-based drug discovery. azolifesciences.com

By embracing these advanced methodologies and collaborative strategies, the scientific community can fully explore the therapeutic potential of this compound and pave the way for the development of novel, nature-derived medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.